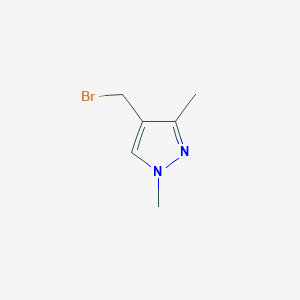

4-(bromomethyl)-1,3-dimethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9BrN2 |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

4-(bromomethyl)-1,3-dimethylpyrazole |

InChI |

InChI=1S/C6H9BrN2/c1-5-6(3-7)4-9(2)8-5/h4H,3H2,1-2H3 |

InChI Key |

PKYQDXKJTOJXGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CBr)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromomethyl 1,3 Dimethyl 1h Pyrazole and Precursors

Synthesis of Key 1,3-dimethyl-1H-pyrazole Intermediates

The initial and critical phase in the synthesis of the target compound is the construction of the 1,3-dimethyl-1H-pyrazole scaffold. This is typically achieved through cyclocondensation or cycloaddition reactions, followed by regioselective functionalization.

Pyrazole (B372694) Core Construction via Cyclocondensation and Cycloaddition Reactions

The formation of the pyrazole ring is a fundamental step that can be accomplished through several reliable methods.

Cyclocondensation Reactions:

A primary and well-established method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.combeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core. For the synthesis of 1,3-dimethyl-1H-pyrazole precursors, a suitable β-diketone is reacted with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. beilstein-journals.org

Another versatile cyclocondensation approach involves the reaction of α,β-unsaturated ketones and aldehydes with hydrazines. mdpi.com This method allows for the synthesis of pyrazolines, which can subsequently be oxidized to form the aromatic pyrazole ring. mdpi.com The regioselectivity of this reaction can often be controlled by the steric and electronic properties of the substituents on the α,β-unsaturated system. nih.gov

Multicomponent reactions (MCRs) have also emerged as an efficient strategy for pyrazole synthesis, allowing for the construction of complex molecules in a single step. beilstein-journals.org These reactions often involve the in situ generation of the 1,3-dielectrophile, which then reacts with a hydrazine to form the pyrazole ring. beilstein-journals.orgnih.gov

Cycloaddition Reactions:

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide another powerful tool for constructing the pyrazole ring. rsc.orgtandfonline.com This method typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkyne equivalent. rsc.orgnih.gov The regioselectivity of the cycloaddition is a key consideration and can be influenced by the nature of the substituents on both the diazo compound and the dipolarophile. nih.gov In some cases, catalyst-free cycloadditions can be achieved by heating the reactants, offering a green and efficient synthetic route. rsc.org

| Reaction Type | Reactants | Key Features |

| Cyclocondensation (Knorr) | 1,3-Dicarbonyl compound + Hydrazine | Classic and widely used method. beilstein-journals.org |

| Cyclocondensation | α,β-Unsaturated carbonyl + Hydrazine | Forms pyrazoline intermediate, requires oxidation. mdpi.com |

| Cycloaddition | Diazo compound + Alkyne | High efficiency and atom economy. rsc.org |

Regioselective Functionalization of the Pyrazole Ring

Once the pyrazole core is formed, regioselective functionalization is necessary to introduce the required substituents at the correct positions. For the synthesis of 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole, this involves the introduction of methyl groups at the N-1 and C-3 positions, and a group at the C-4 position that can be converted to a bromomethyl group.

Halogenation of the pyrazole ring is a common strategy for introducing a functional handle. Pyrazoles readily undergo electrophilic substitution, with the C-4 position being the most susceptible to attack. researchgate.net Reagents like N-halosuccinimides (NXS) are effective for the halogenation of pyrazoles under mild conditions. researchgate.net

Transition-metal-catalyzed C-H functionalization has also become a powerful tool for the direct and regioselective introduction of functional groups onto the pyrazole ring, avoiding the need for pre-functionalized substrates. rsc.org

Targeted Bromomethylation at the Pyrazole C-4 Position

The final and crucial step in the synthesis is the introduction of the bromomethyl group at the C-4 position of the 1,3-dimethyl-1H-pyrazole ring. This is typically achieved through the bromination of a precursor bearing a methyl or hydroxymethyl group at the C-4 position.

Radical Bromination Techniques (e.g., utilizing N-Bromosuccinimide)

Radical bromination is a widely used method for the benzylic and allylic bromination of methyl groups attached to aromatic rings. wikipedia.org For the synthesis of this compound, the precursor 1,3,4-trimethyl-1H-pyrazole is treated with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light. wikipedia.orgorganic-chemistry.org The reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from the C-4 methyl group, followed by reaction with a bromine source to yield the desired product.

The reaction conditions, including the solvent, temperature, and choice of initiator, are critical for achieving high selectivity for the desired monobrominated product and minimizing side reactions, such as dibromination or ring bromination. nih.gov

| Reagent | Role | Typical Conditions |

| N-Bromosuccinimide (NBS) | Bromine source | Anhydrous CCl4, reflux wikipedia.org |

| AIBN or Benzoyl Peroxide | Radical initiator | Catalytic amount wikipedia.org |

| Light (UV or visible) | Promotes radical formation | Irradiation |

Alternative Bromination Strategies (e.g., via hydroxymethyl intermediates with phosphorus tribromide)

An alternative to radical bromination involves the conversion of a hydroxymethyl group at the C-4 position to a bromomethyl group. This two-step process begins with the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanol. This intermediate can then be treated with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to effect the substitution of the hydroxyl group with a bromine atom. youtube.commasterorganicchemistry.com

This method proceeds through an SN2 mechanism, where the hydroxyl group is first activated by the phosphorus tribromide to form a good leaving group. masterorganicchemistry.com A bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the activated hydroxyl group to form the C-Br bond with inversion of configuration. masterorganicchemistry.com This strategy can be advantageous when the substrate is sensitive to radical conditions.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of the desired this compound.

For radical bromination with NBS, factors to consider include:

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are typically used to minimize side reactions.

Initiator Concentration: The concentration of the radical initiator should be carefully controlled to maintain a steady but not excessive rate of radical formation.

Temperature: The reaction is often carried out at reflux temperature to facilitate radical initiation.

Light: Photochemical initiation can be used to control the start and stop of the reaction.

For bromination via hydroxymethyl intermediates, key parameters for optimization are:

Stoichiometry of PBr₃: The amount of phosphorus tribromide should be carefully controlled to ensure complete conversion without causing unwanted side reactions.

Temperature: The reaction is often carried out at low temperatures to control its exothermicity.

Reaction Time: Monitoring the reaction progress by techniques like TLC or GC is crucial to determine the optimal reaction time.

By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity, making this valuable compound readily accessible for its various applications.

Sustainable and Green Chemistry Approaches in Synthetic Design

The synthesis of the core 1,3-dimethyl-1H-pyrazole structure can be approached via greener methodologies. A prominent example is the Knorr pyrazole synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. jetir.org Green adaptations of this method focus on replacing hazardous acid catalysts with more benign alternatives. For instance, the use of ammonium (B1175870) chloride as an inexpensive, non-toxic, and readily available catalyst represents a significant step towards a more sustainable process. jetir.org Conducting such syntheses under solvent-free conditions or in greener solvents like ethanol (B145695) further reduces the environmental impact. jetir.orgtandfonline.com

Further embracing green principles, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. scispace.comnih.gov This technique can significantly reduce reaction times and energy consumption for the synthesis of pyrazole derivatives. scispace.com One-pot syntheses, where precursors are converted to the final product in a single reaction vessel, also align with green chemistry by minimizing solvent use and waste from intermediate purification steps. scispace.com

For the subsequent bromination of a precursor like (1,3-dimethyl-1H-pyrazol-4-yl)methanol to yield this compound, sustainable methods offer alternatives to traditional brominating agents. Oxidative bromination, which utilizes aerobic conditions, presents a "green" pathway. nih.gov Transition-metal-free aerobic bromination, promoted by a catalytic amount of an ionic liquid, can use sodium bromide or hydrobromic acid as the bromine source, showcasing high efficiency and a broad substrate scope. nih.gov This approach avoids the use of hazardous elemental bromine and minimizes waste. nih.gov

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example |

| Use of Green Catalysts | Replacement of hazardous acids in cyclocondensation reactions. | Ammonium chloride in Knorr pyrazole synthesis. jetir.org |

| Solvent-Free Conditions | Minimizing or eliminating the use of volatile organic solvents. | One-pot synthesis of 4-bromopyrazole derivatives. researchgate.net |

| Alternative Energy Sources | Reducing reaction times and energy consumption. | Microwave-assisted synthesis of pyrazole derivatives. scispace.com |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | One-pot, multi-component synthesis strategies. tandfonline.com |

| Safer Reagents | Avoiding toxic and hazardous chemicals like molecular bromine. | Aerobic oxidative bromination using NaBr or HBr. nih.gov |

Flow Chemistry Applications and Process Intensification Research

Flow chemistry, or continuous-flow synthesis, is a cornerstone of process intensification, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.orgvcu.edu The precise control over reaction parameters such as temperature, pressure, and stoichiometry in microreactors allows for enhanced reaction rates and yields. mdpi.com

For the synthesis of the pyrazole core, continuous-flow reactors can be employed for reactions like the Knorr cyclocondensation, providing rapid and efficient production. mdpi.com The synthesis of pyrazole derivatives in flow has been demonstrated to be highly efficient, sometimes offering higher yields compared to batch conditions and significantly improving safety, especially when dealing with hazardous intermediates. mdpi.com

A critical application of flow chemistry in the synthesis of this compound is the management of hazardous reagents, particularly for the bromination step. The use of highly reactive and toxic molecular bromine (Br₂) poses significant safety risks in batch production. nih.gov Flow chemistry provides a safer alternative by enabling the in situ generation of hazardous reagents, which are immediately consumed in the subsequent reaction. nih.gov For instance, bromine can be generated in a flow system by reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid and then directly introduced into the stream containing the pyrazole precursor. nih.gov This approach minimizes the inventory of hazardous materials and reduces the risk of accidental release. nih.gov

Research has demonstrated the successful synthesis of related halogenated pyrazoles, such as 4-fluoropyrazole derivatives, using a sequential, continuous-flow process. nih.gov This involves the direct fluorination of a 1,3-diketone followed by cyclization with a hydrazine derivative within a single, telescoped process. nih.gov A similar strategy could be envisioned for this compound, where the pyrazole ring is first formed in flow, followed by a continuous bromination step.

| Feature of Flow Chemistry | Advantage in Synthesis of this compound | Research Finding |

| Enhanced Safety | In situ generation and immediate consumption of hazardous reagents like bromine. | Protocols for continuous-flow bromination avoid the storage and handling of bulk molecular bromine. nih.gov |

| Process Intensification | Increased reaction rates and throughput due to high surface-area-to-volume ratio in microreactors. | Flow processes can significantly decrease reaction times from hours to minutes. mdpi.com |

| Precise Control | Accurate control over temperature, pressure, and mixing, leading to higher yields and selectivity. | Continuous-flow methods for pyrazole synthesis have shown excellent regioselectivities. mdpi.com |

| Scalability | Easier and more predictable scaling from laboratory to production scale. | Flow chemistry offers inherent advantages for the preparation of active pharmaceutical ingredients at scale. vcu.edu |

| Automation | Potential for automated processes with in-line analysis for improved quality control. | Continuous-flow systems can be integrated with analytical tools for real-time monitoring. rsc.org |

Elucidation of Reactivity Patterns and Mechanistic Investigations of 4 Bromomethyl 1,3 Dimethyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety (S_N2)

The primary mode of reactivity for 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole involves the displacement of the bromide ion by a nucleophile in a bimolecular nucleophilic substitution (S_N2) fashion. The carbon atom of the bromomethyl group is the electrophilic center, and its reactivity is influenced by the adjacent pyrazole (B372694) ring.

Reactions with Nitrogen-Based Nucleophiles (e.g., amines, hydrazines)

The reaction of this compound with various nitrogen-based nucleophiles provides a straightforward route to a range of N-substituted derivatives. Primary and secondary amines, as well as hydrazines, readily displace the bromide to form the corresponding (1,3-dimethyl-1H-pyrazol-4-yl)methanamines and substituted hydrazines.

These reactions typically proceed under basic conditions to neutralize the hydrogen bromide byproduct. The choice of base and solvent can influence the reaction rate and yield. The resulting pyrazole-containing amine derivatives are valuable building blocks in medicinal chemistry.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Ammonia | (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine | Not specified | Implied by public data |

| Primary/Secondary Amines | N-Substituted (1,3-dimethyl-1H-pyrazol-4-yl)methanamines | Basic conditions | General reactivity |

| Hydrazine (B178648) derivatives | Substituted (1,3-dimethyl-1H-pyrazol-4-yl)methyl-hydrazines | Basic conditions | General reactivity |

Reactions with Sulfur-Based Nucleophiles (e.g., thiourea (B124793), thiols)

Sulfur-based nucleophiles, such as thiourea and thiols, exhibit high reactivity towards this compound. The reaction with thiourea is a common method for the synthesis of the corresponding isothiouronium salt, which can be subsequently hydrolyzed to yield (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol.

Direct reaction with thiols (mercaptans) in the presence of a base affords the corresponding thioethers. These reactions are generally efficient and proceed under mild conditions.

Table 2: Examples of Nucleophilic Substitution with Sulfur-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiourea | S-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)isothiouronium bromide | Not specified | General reactivity |

| Thiols (R-SH) | (1,3-Dimethyl-1H-pyrazol-4-yl)methyl thioethers | Basic conditions | General reactivity |

Reactions with Oxygen and Carbon-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can react with this compound to form ethers. These reactions typically require a strong base to generate the nucleophilic alkoxide or phenoxide. A study on the synthesis of 4-aryloxy-1-phenylpyrazole derivatives suggests the feasibility of such transformations with analogous pyrazole systems.

Carbon-based nucleophiles, including cyanides and enolates of active methylene (B1212753) compounds, can also be alkylated by this compound. The existence of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile in chemical databases strongly suggests that the reaction with cyanide ions is a viable synthetic route. The alkylation of active methylene compounds would provide a means to introduce the pyrazolemethyl moiety into various carbon frameworks.

Table 3: Examples of Nucleophilic Substitution with Oxygen and Carbon-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Alkoxides/Phenoxides (R-O⁻) | 4-(Alkoxymethyl)-1,3-dimethyl-1H-pyrazoles / 4-(Aryloxymethyl)-1,3-dimethyl-1H-pyrazoles | Basic conditions | Analogous reactivity nih.gov |

| Cyanide (CN⁻) | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile | Not specified | Implied by public data |

| Active Methylene Compounds | C-Alkylated derivatives | Basic conditions | General reactivity researchgate.net |

Metal-Catalyzed Cross-Coupling Strategies Employing the Bromomethyl Group

While the C(sp³)-Br bond of the bromomethyl group is generally less reactive in standard palladium-catalyzed cross-coupling reactions compared to C(sp²)-Br bonds, certain conditions can facilitate these transformations. The reactivity in this context is more akin to that of benzylic halides.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Copper and Nickel-Catalyzed Transformations

Copper and nickel catalysts are known to facilitate a broader range of cross-coupling reactions, including those involving C(sp³)-hybridized electrophiles. Copper-catalyzed C-N and C-S coupling reactions (Ullmann-type reactions) could potentially be employed with this compound. Nickel catalysts are particularly effective in the cross-coupling of benzylic halides with various organometallic reagents. While plausible, specific documented examples of copper or nickel-catalyzed cross-coupling reactions with this compound were not identified in the surveyed literature. Research in this area would be beneficial to expand the synthetic utility of this pyrazole derivative.

Formation of Reactive Intermediates for Further Derivatization (e.g., Wittig reagents)

The presence of a bromomethyl group in this compound makes it an excellent precursor for the formation of a variety of reactive intermediates, which can then be used in a wide array of chemical transformations. One of the most significant applications of such alkyl halides is in the generation of organophosphorus compounds, particularly phosphonium (B103445) ylides, also known as Wittig reagents.

The formation of a Wittig reagent from this compound would typically involve a two-step process. masterorganicchemistry.comlibretexts.org The first step is the quaternization of a phosphine (B1218219), most commonly triphenylphosphine, through a nucleophilic substitution reaction where the phosphine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This results in the formation of a stable phosphonium salt. masterorganicchemistry.com

The second step involves the deprotonation of the carbon adjacent to the phosphorus atom in the phosphonium salt using a strong base, such as n-butyllithium or sodium hydride, to yield the corresponding phosphonium ylide. masterorganicchemistry.comlibretexts.org This ylide is a resonance-stabilized species and a powerful nucleophile, capable of reacting with carbonyl compounds like aldehydes and ketones to form alkenes in what is famously known as the Wittig reaction. masterorganicchemistry.comorganic-chemistry.org

While specific studies detailing the synthesis and reactivity of the Wittig reagent derived from this compound are not extensively documented in the provided literature, the general principles of Wittig reagent formation are well-established and can be applied to this substrate. The resulting pyrazole-containing ylide would be a valuable intermediate for introducing a pyrazolylvinyl moiety into various molecular frameworks.

Table 1: Plausible Reaction Scheme for the Formation of a Wittig Reagent from this compound

| Step | Reactants | Reagents | Product |

| 1. Quaternization | This compound, Triphenylphosphine | - | (1,3-dimethyl-1H-pyrazol-4-yl)methyl]triphenylphosphonium bromide |

| 2. Deprotonation | [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]triphenylphosphonium bromide | Strong base (e.g., n-BuLi) | (1,3-dimethyl-1H-pyrazol-4-yl)methylene]triphenylphosphorane |

Studies on Rearrangement and Cycloaddition Reactions

The pyrazole ring system is known to participate in various rearrangement and cycloaddition reactions, leading to diverse and complex molecular architectures. While specific studies on this compound are limited, the reactivity of related pyrazole derivatives provides insight into the potential transformations this compound could undergo.

Rearrangement Reactions:

Rearrangement reactions of pyrazoles can be induced by heat, light, or chemical reagents. A notable example is the van Alphen–Hüttel rearrangement, which is observed in 3H-pyrazoles and involves the migration of a substituent from one position to another. researchgate.net Although this compound is an N-methylated 1H-pyrazole and thus not directly susceptible to this specific rearrangement, derivatization could lead to substrates that undergo analogous transformations.

Another type of rearrangement relevant to pyrazole chemistry is the researchgate.netnih.gov-Wittig rearrangement, which has been observed in pyrazolone (B3327878) systems bearing allyl or propargyl ethers. nih.gov This reaction involves the researchgate.netnih.gov-sigmatropic rearrangement of an ylide formed by deprotonation adjacent to the ether oxygen. While not a direct reaction of the bromomethyl group, this highlights the broader reactivity of the pyrazole scaffold.

Cycloaddition Reactions:

Pyrazole derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the substitution pattern and reaction conditions. For instance, [3+2] cycloaddition reactions are a common method for the synthesis of the pyrazole ring itself. researchgate.netacs.org

The bromomethyl group in this compound can be converted into other functional groups that can actively participate in cycloadditions. For example, conversion to an azide (B81097) would furnish a precursor for [3+2] cycloadditions with alkynes (Click chemistry) or for intramolecular cycloadditions. Similarly, transformation into a nitrile oxide would enable [3+2] cycloadditions with alkenes.

Furthermore, the pyrazole ring itself can act as a diene in Diels-Alder reactions, particularly when appropriately substituted. While the electron-rich nature of the 1,3-dimethylpyrazole (B29720) ring might not make it an ideal diene, specific reaction conditions or further functionalization could promote such reactivity. Intramolecular cycloadditions, where a dienophile is tethered to the pyrazole ring, are also a possibility for constructing fused heterocyclic systems. researchgate.net

Table 2: Potential Functional Group Transformations of this compound for Cycloaddition Reactions

| Starting Material | Reagent | Intermediate Functional Group | Potential Cycloaddition Reaction |

| This compound | Sodium azide | Azide | [3+2] Cycloaddition with alkynes |

| This compound | Sodium cyanide, then oxidation | Nitrile Oxide | [3+2] Cycloaddition with alkenes |

| This compound | Conversion to a diene-containing substituent | - | Intramolecular Diels-Alder |

It is important to note that the specific conditions and outcomes of these potential reactions would require experimental verification. The existing literature on pyrazole chemistry, however, strongly suggests that this compound is a versatile substrate with significant potential for the construction of complex and biologically relevant molecules through the formation of reactive intermediates and participation in rearrangement and cycloaddition reactions.

Strategic Applications of 4 Bromomethyl 1,3 Dimethyl 1h Pyrazole in Advanced Organic Synthesis

Construction of Complex Heterocyclic Architectures

The reactive nature of the C-Br bond in the bromomethyl group makes 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole an excellent electrophile for reactions with various nucleophiles. This property is extensively utilized in the construction of elaborate heterocyclic systems, including fused, bridged, spirocyclic, and polycyclic frameworks.

Synthesis of Fused and Bridged Pyrazole-Containing Systems

The synthesis of fused and bridged heterocyclic systems incorporating a pyrazole (B372694) ring is of significant interest due to their unique three-dimensional structures and potential biological activities. chim.itnih.govnih.gov this compound can serve as a key precursor for such architectures. For instance, through intramolecular cyclization of a suitably functionalized derivative or via intermolecular reactions with bifunctional nucleophiles, new rings can be annulated onto the pyrazole core.

One synthetic strategy involves the reaction of the bromomethyl group with a nucleophile that is part of a larger molecule, which contains another reactive site. A subsequent cyclization step can then form a fused or bridged system. This approach allows for the creation of novel polycyclic structures where the pyrazole unit is integrated into a rigid framework. Research into pyrazole-triazole fused systems has demonstrated the potential to develop high-energy, insensitive materials, highlighting the diverse applications of such complex architectures. nih.gov Similarly, the synthesis of oxygen-bridged pyrazole structures has been explored for developing cannabinoid receptor ligands, showcasing the utility of bridged systems in medicinal chemistry. mdpi.com

Table 1: Potential Reactions for Fused/Bridged System Synthesis

| Reaction Type | Reactant | Potential Product Class |

|---|---|---|

| Intramolecular Cyclization | Pyrazole with a tethered nucleophile | Fused pyrazolo-pyridines, pyrazolo-pyrimidines |

| Intermolecular [X+Y] Cycloaddition | Dinucleophilic species (e.g., diamines, dithiols) | Bridged macrocyclic pyrazole systems |

Spirocyclic and Polycyclic Frameworks

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of growing interest in drug discovery due to their conformational rigidity and structural novelty. The development of spirocyclic 4H-pyrazoles, for example, has been investigated computationally to enhance their reactivity in Diels-Alder reactions for bioorthogonal chemistry applications. nih.gov

This compound can be employed to construct spirocyclic frameworks through alkylation of cyclic dinucleophiles. For example, reaction with a cyclic ketone precursor bearing a nucleophilic side chain could lead to the formation of a spiro center at the point of attachment. The synthesis of spiro[isoindole-1,3'-pyrazoles] has been reported, demonstrating the feasibility of creating such complex structures from pyrazole derivatives. researchgate.net The versatility of the bromomethyl group allows for its participation in multi-step reaction sequences designed to build complex polycyclic systems that are otherwise difficult to access.

Development of Advanced Intermediates for Medicinal Chemistry Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in drugs with anti-inflammatory, anticancer, and antipsychotic properties. globalresearchonline.netnih.govnih.gov this compound serves as a valuable intermediate, enabling the incorporation of the dimethyl-pyrazole motif into potential therapeutic agents.

Precursors for Pyrazole-Based Ligands in Catalysis Research

Pyrazole derivatives are excellent chelating agents for transition metals and have been widely used to synthesize ligands for homogeneous catalysis. nih.govdigitellinc.com The N-unsubstituted nitrogen of a pyrazole ring can coordinate to a metal center, and functional groups on the ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst.

This compound is an ideal precursor for synthesizing multidentate pyrazole-based ligands. The bromomethyl group readily reacts with nucleophilic atoms like nitrogen or sulfur in other heterocyclic or aliphatic chains, allowing for the facile construction of scorpionate-type or tripodal ligands. For example, the condensation of related hydroxymethyl-pyrazoles with amines has been shown to produce tripodal ligands whose copper(II) complexes exhibit significant catecholase activity, mimicking enzymatic oxidation processes. researchgate.netdntb.gov.ua By replacing the hydroxyl group with a more reactive bromo group, syntheses can often proceed under milder conditions with higher yields. These ligands are instrumental in developing catalysts for a variety of organic transformations, including cross-coupling reactions and oxidation catalysis. dntb.gov.ua

Table 2: Examples of Ligand Architectures from Pyrazole Precursors

| Ligand Type | Synthesis Strategy | Coordinating Atoms | Catalytic Application Example |

|---|---|---|---|

| Tripodal Ligands | Reaction with primary amines or ammonia | N, N, N | Oxidation of catechols (Catecholase mimic) researchgate.netdntb.gov.ua |

| Pincer Ligands | Reaction with bifunctional pyridines or benzenes | N, C, N | Dehydrogenation reactions |

Building Blocks for Targeted Molecular Probes

Targeted molecular probes are essential tools in chemical biology for visualizing and studying biological processes. These probes typically consist of a reporter group (e.g., a fluorophore), a linker, and a targeting moiety that binds to a specific biomolecule. The pyrazole scaffold is found in many kinase inhibitors and other targeted therapeutics, making it an attractive component for such probes. nih.govnih.gov

The reactive bromomethyl group of this compound allows for its covalent attachment to other components of a molecular probe. It can be used to link the pyrazole unit to a fluorescent dye, a photoaffinity label, or a larger biomolecule-targeting scaffold. The synthesis of pyrazole derivatives with anticancer activity against various cell lines has been extensively reported, and the ability to incorporate this scaffold into targeted systems opens new avenues for developing diagnostic and therapeutic tools. nih.govontosight.ai For example, a pyrazole-based kinase inhibitor could be functionalized via the bromomethyl handle to create a probe for studying enzyme activity or for targeted drug delivery.

Utilization in Materials Science Research

The applications of pyrazole derivatives extend beyond medicine into the realm of materials science. Their ability to coordinate with metals and their inherent chemical stability make them suitable components for functional materials such as corrosion inhibitors and metal-organic frameworks (MOFs). mdpi.com

The nitrogen atoms of the pyrazole ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Research has shown that pyrazole derivatives can be effective corrosion inhibitors for steel in acidic media. researchgate.net A related compound, 3-(bromomethyl)-5,5ʹ-dimethyl-1ʹH-1,3ʹ-bipyrazole, has been specifically investigated for this purpose. researchgate.net The bromomethyl functionality of this compound offers a route to covalently anchor the protective pyrazole molecules to a surface or to polymerize them, potentially forming a more robust and durable anticorrosive film.

Furthermore, pyrazole-based molecules are used as organic linkers in the construction of MOFs. digitellinc.com MOFs are crystalline materials with high porosity and surface area, making them useful for gas storage, separation, and heterogeneous catalysis. The synthesis of tritopic pyrazole-based organoarsine ligands for creating novel MOFs demonstrates the utility of the pyrazole core in this field. digitellinc.com this compound can be used to synthesize more complex, functionalized linkers for MOFs, where the pyrazole units act as the coordinating sites for metal ions, and the rest of the molecule can be tailored to control the pore size and chemical environment within the framework.

Monomers for Polymer Synthesis

The presence of the reactive bromomethyl (-CH₂Br) group makes this compound a valuable monomer for the synthesis of pyrazole-containing polymers. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can impart desirable properties such as thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions to the resulting polymer chains.

One of the primary polymerization methods where this monomer can be employed is polycondensation . The bromomethyl group can readily undergo nucleophilic substitution reactions with difunctional nucleophiles. For instance, reaction with a diol (HO-R-OH) or a bisphenol in the presence of a base would lead to the formation of polyethers with pyrazole moieties in the side chains. Similarly, polycondensation with a diamine (H₂N-R-NH₂) would yield polyamines. The general scheme for such a polycondensation is depicted below:

n Br-CH₂-(C₅H₅N₂) + n HO-R-OH → [-O-R-O-CH₂-(C₅H₅N₂)-]n + 2n HBr

Another significant application is in the field of controlled radical polymerization , such as Atom Transfer Radical Polymerization (ATRP). While not a polymerizable monomer itself in this context, this compound can act as an efficient initiator for ATRP. The carbon-bromine bond can be homolytically cleaved by a transition-metal catalyst (typically a copper(I) complex) to generate a radical that initiates the polymerization of vinyl monomers like styrene (B11656) or methyl methacrylate (B99206). This results in well-defined polymers with a pyrazole group at one end of the chain.

Furthermore, the bromomethyl group can be chemically modified to introduce a polymerizable functional group. For example, reaction with potassium methacrylate would yield a methacrylate monomer, which can then be polymerized via free-radical polymerization to produce a polymer with pyrazole units attached to the backbone through an ester linkage.

The incorporation of the 1,3-dimethyl-1H-pyrazole moiety into polymer structures can lead to materials with interesting properties as summarized in the table below.

| Polymer Type | Potential Synthetic Route | Key Properties Conferred by Pyrazole Moiety |

| Polyethers/Polyamines | Polycondensation with diols/diamines | Thermal stability, altered solubility, metal-coordination sites. |

| End-functionalized Polymers | Initiator for Atom Transfer Radical Polymerization (ATRP) | Precise control over polymer architecture, introduction of a pyrazole functional group at the chain end. |

| Polymethacrylates | Conversion to a methacrylate monomer followed by radical polymerization | High glass transition temperature, potential for creating functional surfaces. |

Components in Organic Electronic Materials

The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Pyrazole derivatives have emerged as useful building blocks for these materials due to their electron-rich nature and chemical stability.

The compound this compound serves as a key synthetic intermediate to incorporate the pyrazole unit into larger π-conjugated systems. The bromomethyl group provides a reactive handle for derivatization, allowing chemists to append the pyrazole to other aromatic or heteroaromatic systems.

In the context of OLEDs , pyrazole-containing molecules have been investigated for use in hole-transporting layers (HTLs) and as emissive materials. The electron-donating character of the pyrazole ring can facilitate the transport of holes. To create a material for an HTL, this compound could be reacted with a known hole-transporting core, such as a triarylamine derivative, through a nucleophilic substitution reaction.

For emissive materials, the pyrazole can be attached to a fluorescent or phosphorescent core to tune the emission color and improve charge carrier injection and transport. A potential synthetic strategy involves the conversion of the bromomethyl group into a phosphonium (B103445) salt, which can then undergo a Wittig reaction with an aldehyde-functionalized chromophore to create a larger conjugated system.

In OFETs , the performance is highly dependent on the molecular packing and electronic properties of the organic semiconductor. The introduction of pyrazole moieties can influence these properties. The synthetic utility of this compound allows for its integration into various classes of organic semiconductors. For example, it can be used to functionalize thiophene-based or acene-based semiconductors, potentially altering their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and improving their performance and stability.

| Application Area | Synthetic Strategy | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Nucleophilic substitution with hole-transporting cores; Wittig reaction with chromophores. | Provides an electron-rich pyrazole unit to enhance hole transport or tune emissive properties. |

| Organic Field-Effect Transistors (OFETs) | Functionalization of existing organic semiconductors. | Modifies the electronic properties and molecular packing of the semiconductor material. |

Contributions to Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of non-covalent interactions that direct the assembly of molecules into larger, well-defined structures. Pyrazole derivatives are excellent building blocks in this field due to their ability to act as ligands for metal ions and to participate in hydrogen bonding. mdpi.com

The compound this compound can be used as a precursor to synthesize more complex ligands for coordination-driven self-assembly. The bromomethyl group can be substituted by various nucleophiles containing additional donor atoms (e.g., other heterocyclic rings like pyridine (B92270) or imidazole, or functional groups like carboxylates or amines). This leads to the formation of multidentate ligands that can coordinate to metal ions, resulting in the formation of discrete coordination complexes or extended metal-organic frameworks (MOFs). nih.govdigitellinc.com For instance, reaction with two equivalents of a pyrazole-containing amine could yield a tridentate ligand capable of forming stable complexes with transition metals.

Beyond coordination chemistry, the bromine atom in this compound can participate in halogen bonding . researchgate.net A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule. nih.gov This interaction is directional and can be used as a tool to control the self-assembly of molecules in the solid state, leading to the formation of specific crystal structures with desired properties. nih.gov The bromine atom in this molecule can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of other pyrazole rings or other functional groups present in a co-crystallizing molecule.

The interplay between coordination bonds, hydrogen bonds (if other functional groups are introduced), and halogen bonds allows for the design of complex supramolecular architectures. The use of ligands derived from this compound can therefore contribute to the development of new functional materials with applications in areas such as catalysis, gas storage, and sensing. researchgate.netresearchgate.net

| Supramolecular Interaction | Role of this compound | Resulting Structures |

| Metal-Ligand Coordination | Precursor for the synthesis of multidentate ligands. nih.gov | Discrete coordination complexes, Metal-Organic Frameworks (MOFs). digitellinc.com |

| Halogen Bonding | The bromine atom acts as a halogen bond donor. researchgate.netnih.gov | Controlled crystal packing, formation of co-crystals. |

| Hydrogen Bonding | Can be introduced through derivatization of the bromomethyl group. | Formation of extended hydrogen-bonded networks. mdpi.com |

Computational and Theoretical Chemical Investigations on 4 Bromomethyl 1,3 Dimethyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov These methods can determine the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and charge distribution, which are crucial for understanding the molecule's behavior in chemical reactions. researchgate.netresearchgate.net

For 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole, DFT calculations can predict key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net In the case of this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyrazole ring and a positive potential around the hydrogen atoms and the bromomethyl group, indicating the most probable sites for interaction.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1,3-dimethyl-1H-pyrazole | -6.25 | -0.15 | 6.10 | 2.30 |

| 4-bromo-1,3-dimethyl-1H-pyrazole | -6.40 | -0.50 | 5.90 | 2.15 |

| This compound | -6.55 | -0.75 | 5.80 | 2.85 |

| 4-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole | -6.30 | -0.20 | 6.10 | 3.10 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational landscape of molecules. eurasianjournals.com By simulating the motions of atoms and molecules over time, MD can provide insights into the flexibility and preferred shapes of pyrazole derivatives. researchgate.net This is particularly important for understanding how these molecules interact with biological targets.

The results of MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability and flexibility of the molecule and its complexes with other molecules. researchgate.net These simulations can reveal important intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize certain conformations. nih.gov While experimental techniques like X-ray crystallography can provide a static picture of a molecule's conformation in the solid state, theoretical calculations can reveal its dynamic behavior in different environments, such as in a gaseous state or in solution. bohrium.com

| Dihedral Angle (C4-C-Br-H, degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 1.5 | Eclipsed |

| 60 | 0.0 | Gauche (Staggered) |

| 120 | 1.8 | Eclipsed |

| 180 | 0.2 | Anti (Staggered) |

| 240 | 1.8 | Eclipsed |

| 300 | 0.0 | Gauche (Staggered) |

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling of reaction pathways is a valuable tool for understanding the mechanisms of chemical reactions and predicting their outcomes. For pyrazole derivatives, this can involve studying the synthesis of the pyrazole ring itself or its subsequent functionalization. nih.gov A common method for synthesizing pyrazoles is through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov

Computational methods can be used to model the entire reaction pathway, identifying key intermediates and transition states. beilstein-journals.org By calculating the activation energies associated with different reaction steps, researchers can predict the most likely reaction mechanism and identify potential bottlenecks. mdpi.com This information can be used to optimize reaction conditions and improve the yield and selectivity of the synthesis.

For this compound, computational modeling could be used to study its reactivity in nucleophilic substitution reactions at the bromomethyl group. By modeling the transition state of the reaction with various nucleophiles, it is possible to predict the reaction rates and the feasibility of different synthetic transformations. This approach allows for a deeper understanding of the factors that control the reactivity of the molecule.

Application of Machine Learning and Artificial Intelligence in Molecular Design Relevant to Pyrazole Derivatives

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery and molecular design. nih.govpremierscience.com These technologies can be applied to pyrazole derivatives to accelerate the identification of new drug candidates and optimize their properties. ontosight.ai ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. researchgate.net

In the context of pyrazole derivatives, ML can be used for a variety of tasks, including:

Predicting biological activity: ML models can be trained to predict the inhibitory activity of pyrazole derivatives against specific biological targets. youtube.com

Optimizing molecular properties: AI algorithms can be used to design new pyrazole derivatives with improved properties, such as increased potency, reduced toxicity, or better pharmacokinetic profiles. premierscience.com

De novo drug design: Generative models can be used to create entirely new pyrazole-based molecules with desired characteristics. youtube.com

By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently explore the vast chemical space of pyrazole derivatives and identify promising new therapeutic agents. premierscience.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Synthesized Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the four unique proton environments. The ¹³C NMR spectrum provides complementary data, identifying each unique carbon atom in the molecule. While specific experimental data for the title compound is not widely published, analysis of closely related pyrazole (B372694) structures allows for accurate prediction of the expected chemical shifts. rsc.orgresearchgate.net

The expected ¹H NMR signals for this compound include a singlet for the pyrazole ring proton (H-5), a singlet for the bromomethyl (-CH₂Br) protons, a singlet for the N-methyl (N-CH₃) protons, and a singlet for the C-methyl (C-CH₃) protons at position 3. The relative integration of these peaks would correspond to a 1:2:3:3 ratio, confirming the proton count for each group.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H-5 | ~7.3 - 7.5 | Singlet | 1H |

| -CH₂Br | ~4.5 - 4.7 | Singlet | 2H |

| N-CH₃ | ~3.7 - 3.9 | Singlet | 3H |

| C(3)-CH₃ | ~2.2 - 2.4 | Singlet | 3H |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

For this compound (C₇H₉BrN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that offer structural clues. researchgate.net The most likely fragmentation pathways would involve the cleavage of the C-Br bond, leading to a prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺), and the loss of the entire bromomethyl group.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | ~204.00 | Molecular Ion |

| [M+2]⁺ (with ⁸¹Br) | ~206.00 | Molecular Ion Isotope Peak |

| [M-Br]⁺ | ~125.08 | Loss of Bromine Radical |

| [M-CH₂Br]⁺ | ~111.06 | Loss of Bromomethyl Radical |

Single Crystal X-ray Diffraction for Definitive Structural Determination of Derivatives

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a crystal structure for this compound itself is not publicly documented, crystallographic studies on similarly substituted pyrazole derivatives have been reported. bg.ac.rsresearchgate.netresearchgate.net These studies consistently show that the pyrazole ring is essentially planar. For the title compound, X-ray diffraction would be expected to confirm the substitution pattern, the planarity of the five-membered ring, and provide detailed geometric parameters. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonds or halogen bonds, that dictate the supramolecular architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of Products

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. cardiff.ac.uk These techniques are complementary and provide a molecular fingerprint that is unique to the compound. osti.govresearchgate.net

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include C-H stretching from the methyl groups and the pyrazole ring, C=N and C=C stretching vibrations characteristic of the pyrazole heterocycle, and bending modes for the methyl and methylene (B1212753) groups. mdpi.com The presence of the bromomethyl group would be confirmed by a C-Br stretching vibration, which typically appears in the lower frequency (fingerprint) region of the spectrum. nist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3150 | Pyrazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₃, -CH₂Br |

| C=N / C=C Stretch | 1450 - 1600 | Pyrazole Ring |

| CH₂/CH₃ Bend | 1375 - 1470 | -CH₃, -CH₂Br |

| C-N Stretch | 1250 - 1350 | Pyrazole Ring |

| C-Br Stretch | 500 - 650 | -CH₂Br |

Future Research Directions and Translational Perspectives

Innovations in Chemo- and Regioselective Functionalization

Future work will likely focus on exploiting the distinct reactivity of the two key sites within 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole: the exocyclic C-Br bond and the endocyclic C5-H bond. The bromomethyl group is highly susceptible to chemoselective nucleophilic substitution (an SN2 reaction), allowing for the straightforward introduction of a wide array of functional groups (e.g., amines, azides, thiols, cyanides) without disturbing the aromatic pyrazole (B372694) core.

Beyond the bromomethyl handle, the C5 position of the pyrazole ring represents a prime target for regioselective functionalization. acs.orgdntb.gov.ua Advanced metalation techniques, such as directed ortho-metalation (DoM) or the use of specific lithium-magnesium amide bases, could achieve regioselective deprotonation at the C5 position, which is the most acidic proton on the ring. acs.orgresearchgate.net Subsequent trapping with various electrophiles would yield fully substituted pyrazoles. acs.org This sequential approach, functionalizing the bromomethyl group first and then the C5 position (or vice versa), offers a powerful strategy for creating complex, three-dimensional molecules from a simple starting material.

Table 1: Potential Sequential Functionalization Strategies

| Step 1: Chemoselective Reaction at C4-CH₂Br | Intermediate Product | Step 2: Regioselective Reaction at C5-H | Final Product Class |

|---|---|---|---|

| Nucleophilic Substitution with NaN₃ | 4-(azidomethyl)-1,3-dimethyl-1H-pyrazole | C-H Arylation via Pd-catalysis | 5-Aryl-4-(azidomethyl)pyrazoles |

| Reaction with KCN | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile | Deprotonation and Alkylation | 5-Alkyl-4-(cyanomethyl)pyrazoles |

Integration with Automated Synthesis and High-Throughput Screening

The structure of this compound is exceptionally well-suited for modern drug discovery platforms that rely on automation and high-throughput methods. nih.gov Its role as a versatile chemical building block allows for its integration into automated synthesis workflows to rapidly generate large libraries of diverse pyrazole derivatives. nih.govwhiterose.ac.uk

In such a workflow, a robotic synthesis platform could perform parallel reactions where this compound is treated with a large set of nucleophiles (e.g., a plate of diverse amines, phenols, or thiols). This process, known as divergent synthesis, can produce thousands of unique compounds from a single core structure with minimal manual intervention. whiterose.ac.uk These compound libraries can then be directly subjected to high-throughput screening (HTS) to identify hits against various biological targets. nih.govmdpi.com The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, making libraries derived from it particularly valuable for screening campaigns. nih.govclockss.orgrsc.org

Table 2: Hypothetical Library Generation for High-Throughput Screening

| Core Building Block | Reagent Class (Example) | Reaction Type | Resulting Library Scaffold | Potential Screening Targets |

|---|---|---|---|---|

| This compound | Primary & Secondary Amines | Nucleophilic Substitution | 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazoles | Kinases, GPCRs, Ion Channels |

| This compound | Substituted Phenols | Williamson Ether Synthesis | 4-(Phenoxymethyl)-1,3-dimethyl-1H-pyrazoles | Anti-inflammatory, Anticancer |

Exploration of Novel Catalytic Transformations

While the bromomethyl group is primarily used in substitution reactions, future research could explore its participation in novel catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, are staples of modern synthesis. rsc.orgnih.govnih.gov Although typically performed on aryl halides, methodologies could be adapted for the C(sp³)-Br bond of the bromomethyl group, potentially enabling the direct coupling of alkyl, alkynyl, or aryl fragments.

Furthermore, a significant frontier in synthetic chemistry is transition-metal-catalyzed C-H functionalization. researchgate.netrsc.org For the pyrazole ring system, the endocyclic N2 nitrogen can act as a directing group to facilitate regioselective C-H activation at the C5 position. researchgate.netresearchgate.net Future studies could investigate rhodium- or palladium-catalyzed reactions that couple the C5 position of this compound with various partners like alkenes, alkynes, or aryl halides. rsc.org The synergy between the established reactivity of the bromomethyl group and the catalytic functionalization of the pyrazole core would provide a highly efficient route to polysubstituted pyrazoles. mdpi.com

Interdisciplinary Research Frontiers (e.g., advanced synthetic methodologies for chemical probes)

The development of sophisticated molecular tools for chemical biology represents a major interdisciplinary frontier. This compound is an ideal precursor for constructing chemical probes designed to investigate biological systems. The bromomethyl group serves as a perfect "handle" for covalently attaching the pyrazole scaffold to other functional moieties, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. researchgate.net

For example, reaction with an amino-functionalized fluorophore would yield a fluorescent probe. If the underlying pyrazole core is designed to bind to a specific protein target (e.g., a kinase or enzyme), this probe could be used in fluorescence microscopy to visualize the protein's localization within a cell or in fluorescence polarization assays to quantify binding interactions. nih.govnih.gov Similarly, attachment of a biotin tag would create an affinity-based probe for use in pulldown experiments to identify unknown protein binding partners of the pyrazole derivative. The development of such tools is critical for target identification, validation, and understanding the mechanism of action of bioactive compounds. nih.gov

Table 3: Design of Chemical Probes from this compound

| Probe Type | Functional Moiety to be Attached | Synthetic Linkage | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine, or BODIPY dye | Amine or Ether | Cellular imaging, Fluorescence Polarization Assays |

| Affinity Probe | Biotin | Thioether or Amine | Protein pulldown, Target identification (Chemoproteomics) |

| Photoaffinity Label | Benzophenone or Diazirine | Ether or Ester | Covalent labeling of target proteins, Binding site mapping |

Q & A

Q. How can computational tools predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., COX-2) .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) .

- QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.